Polymyxin b

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polymyxin B was discovered in the 1940s. They are basic polypeptides of about eight amino acids and have cationic detergent action on cell membranes. Polymyxin B is used for infections with gram-negative organisms, but may be neurotoxic and nephrotoxic. All gram-positive bacteria, fungi, and the gram-negative cocci, are resistant. It is appropriate for treatment of infections of the urinary tract, meninges, and blood stream, caused by susceptible strains of Pseudomonas aeruginosa. Polymyxin B has a narrow therapeutic index and so its use is limited and unlikely to be used first line.

A mixture of polymyxins B1 and B2, obtained from BACILLUS POLYMYXA strains. They are basic polypeptides of about eight amino acids and have cationic detergent action on cell membranes. Polymyxin B is used for treatment of infections with gram-negative bacteria, but may be neurotoxic and nephrotoxic.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Polymyxin B is used as a last resort treatment for multidrug-resistant Gram-negative bacterial infections. Research on its population pharmacokinetics has been conducted to understand factors influencing its pharmacokinetic variability, such as clearance and volume of distribution. Creatinine clearance was identified as a significant covariate affecting its clearance (Manchandani et al., 2018). Additionally, studies have developed population pharmacokinetic models and limited sampling strategies to assist in therapeutic drug monitoring of Polymyxin B in different patient populations (Wang et al., 2020).

Antibacterial Activity and Biocompatibility

Polymyxin B's adsorption onto mesoporous silica nanoparticles has been shown to retain its antibacterial activity against Gram-negative bacteria while enhancing biocompatibility. This loading onto nanoparticles may reduce the cytotoxicity effects of the drug by decreasing reactive oxygen species generation (Gounani et al., 2018). Another study has explored the individual lipopeptide components of Polymyxin B and Colistin, such as polymyxin B1 and B2, and their in vitro and in vivo antimicrobial activity and toxicity, highlighting the need to reassess pharmacopoeial standards for these antibiotics (Roberts et al., 2015).

Mechanisms of Action and Resistance

Research has also been conducted on the mechanisms of Polymyxin B toxicity to bacteria like Escherichia coli, revealing insights into bacterial stress response and potential strategies for overcoming polymyxin B-resistant bacteria (Liu et al., 2020). Additionally, the critical role of specific amino acid residues in Polymyxin B’s antimicrobial activity has been studied, providing essential information for developing safer and more efficacious new-generation polymyxin antibiotics (Patil et al., 2023).

Drug Delivery and Personalization

Studies have focused on bioavailability enhancement of Polymyxin B using novel drug delivery systems, such as niosomes, and optimizing these using a quality-by-design approach (Chauhan & Bhatt, 2019). Personalizing Polymyxin B dosing using adaptive feedback control algorithms has also been explored to maximize efficacy while balancing toxicity concerns (Lakota et al., 2018).

Eigenschaften

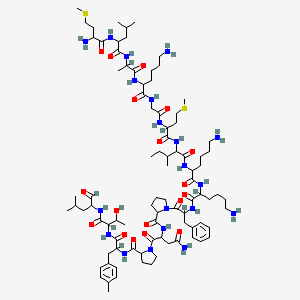

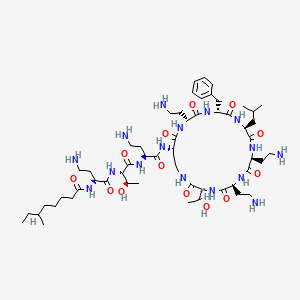

IUPAC-Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

|---|---|

InChI |

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32?,33-,34-,36+,37+,38-,39+,40+,41+,42+,43-,45+,46+/m1/s1 |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |

Bioaktivität |

Antimicrobial |

Sequenz |

KTKKKFLKKT |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.